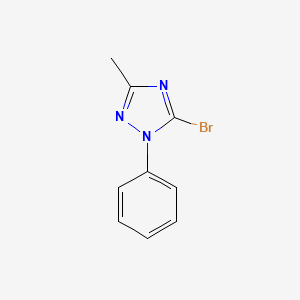

5-Bromo-3-methyl-1-phenyl-1H-1,2,4-triazole

Overview

Description

5-Bromo-3-methyl-1-phenyl-1H-1,2,4-triazole is a derivative of triazole, a class of heterocyclic compounds. Triazoles are five-membered aromatic azole chains containing two carbon and three nitrogen atoms . They are readily capable of binding in the biological system with a variety of enzymes and receptors, thus showing versatile biological activities .

Synthesis Analysis

Triazole compounds, including this compound, have been synthesized and studied for their antimicrobial, antioxidant, and antiviral potential . The synthesis of triazole compounds has attracted much attention due to their importance in the development of new drugs .Molecular Structure Analysis

The molecular structure of this compound, like other triazoles, consists of a five-membered ring with two carbon atoms and three nitrogen atoms . The specific arrangement of these atoms in the ring can vary, leading to different isomers .Scientific Research Applications

Synthesis and Antimicrobial Activities

Research on 1,2,4-triazole derivatives, including structures similar to "5-Bromo-3-methyl-1-phenyl-1H-1,2,4-triazole," has shown significant antimicrobial activities. For instance, the design and synthesis of 1,2,3-triazole derivatives have demonstrated potent antimicrobial properties against various microorganisms, suggesting their valuable role in developing novel antimicrobial agents (Zhao et al., 2012). Similarly, the creation of new 1,2,4-triazole derivatives has been linked to promising antibacterial and surface activities, highlighting the compound's potential in addressing microbial resistance (El-Sayed, 2006).

Chemotherapeutic Value and Biological Activities

Triazoles and their derivatives are recognized for their chemotherapeutic value, with a functional core exhibiting a wide variety of biological activities including antibiotics, antimicrobials, and antifungals (Sonawane & Sagare, 2023). Their role as essential building blocks in synthesizing numerous organic compounds further underscores their significance in pharmaceutical research.

Structural and Catalytic Studies

The structural analysis and catalytic applications of triazole-based compounds have also been explored. For instance, the synthesis and characterization of 1,2,4-triazole derivatives have shed light on their potential in catalysis and organometallic chemistry, providing insights into their electron-releasing and electron-attracting properties within five-membered rings (Barlin, 1967). Additionally, the development of half-sandwich ruthenium(II) complexes using 1,2,3-triazole-based ligands has demonstrated the influence of donor site coordination on catalytic activities, including oxidation and transfer hydrogenation (Saleem et al., 2013).

Fluorescent Behavior and Organic Synthesis

The fluorescent properties of triazole regioisomers have been investigated, revealing their potential in applications requiring dual emission characteristics (Kamalraj et al., 2008). Additionally, the oriented synthesis of 1-methyl-4-phenyl-1H-1,2,3-triazole-5-carboxylic acid from phenyl acetylene, employing a novel method, highlights the versatility of triazole derivatives in organic synthesis (Liu et al., 2015).

Mechanism of Action

Target of Action

It is known that triazole compounds, which include 5-bromo-3-methyl-1-phenyl-1h-1,2,4-triazole, are capable of binding in the biological system with a variety of enzymes and receptors . This suggests that the compound may interact with multiple targets, contributing to its potential biological activities.

Mode of Action

Triazoles are known to accept and transfer acyl groups in synthetic reactions . This ability to participate in acyl transfer reactions could potentially influence the compound’s interaction with its targets and the resulting changes.

Biochemical Pathways

Given the broad range of biological activities associated with triazole compounds , it is likely that multiple pathways could be affected. These could potentially include pathways related to the biological activities of antibacterial, antifungal, anticancer, antioxidant, antiviral, anti-inflammatory, analgesic, antiepileptic, antihypertensive, antidepressant, antidiabetic, antianxiety and antitubercular .

Result of Action

Given the wide range of biological activities associated with triazole compounds , the compound could potentially have diverse effects at the molecular and cellular level.

Action Environment

It is known that 1,2,3-triazole has strong stability for thermal and acid conditions . This suggests that the compound could potentially maintain its action and efficacy under a variety of environmental conditions.

Future Directions

Biochemical Analysis

Biochemical Properties

5-Bromo-3-methyl-1-phenyl-1H-1,2,4-triazole plays a significant role in biochemical reactions due to its ability to interact with enzymes, proteins, and other biomolecules. This compound has been shown to act as a ligand for transition metals, forming coordination complexes that can influence enzymatic activity . Additionally, this compound can accept and transfer acyl groups, making it a useful catalyst in synthetic reactions . These interactions are crucial for understanding the compound’s role in various biochemical pathways.

Cellular Effects

The effects of this compound on cellular processes are diverse. This compound has been observed to influence cell signaling pathways, gene expression, and cellular metabolism. For instance, it can modulate the activity of specific enzymes involved in metabolic pathways, thereby altering the levels of key metabolites . Additionally, this compound has been shown to affect the expression of genes related to cell growth and differentiation, highlighting its potential impact on cellular function .

Molecular Mechanism

At the molecular level, this compound exerts its effects through various mechanisms. It can bind to specific biomolecules, such as enzymes and proteins, altering their activity. For example, this compound has been found to inhibit certain enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalysis . Additionally, this compound can activate other enzymes by inducing conformational changes that enhance their catalytic efficiency

Temporal Effects in Laboratory Settings

The stability and degradation of this compound in laboratory settings are important considerations for its use in research. This compound has been shown to be relatively stable under standard laboratory conditions, with minimal degradation over time . Prolonged exposure to light and heat can lead to the breakdown of this compound, resulting in the formation of degradation products that may affect its activity . Understanding these temporal effects is crucial for ensuring the reliability of experimental results.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, this compound has been shown to have minimal toxic effects, making it suitable for use in biochemical studies . At higher doses, this compound can exhibit toxic effects, including liver and kidney damage . These dosage-dependent effects highlight the importance of careful dose selection in experimental studies to avoid adverse outcomes.

Metabolic Pathways

This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that regulate metabolic flux. This compound has been shown to inhibit certain metabolic enzymes, leading to changes in metabolite levels and overall metabolic activity . Additionally, this compound can modulate the activity of cofactors, further influencing metabolic pathways . Understanding these interactions is essential for elucidating the compound’s role in cellular metabolism.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are critical for its biological activity. This compound can interact with specific transporters and binding proteins that facilitate its uptake and distribution . Once inside the cell, this compound can accumulate in certain cellular compartments, influencing its localization and activity . These transport and distribution mechanisms are important for understanding the compound’s effects on cellular function.

Subcellular Localization

The subcellular localization of this compound is an important factor in its activity and function. This compound has been shown to localize to specific cellular compartments, such as the nucleus and mitochondria, where it can exert its effects . Additionally, post-translational modifications and targeting signals can direct this compound to specific organelles, further influencing its activity . Understanding these localization mechanisms is crucial for elucidating the compound’s role in cellular processes.

Properties

IUPAC Name |

5-bromo-3-methyl-1-phenyl-1,2,4-triazole | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8BrN3/c1-7-11-9(10)13(12-7)8-5-3-2-4-6-8/h2-6H,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JZIVJYZRSFZOQO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NN(C(=N1)Br)C2=CC=CC=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8BrN3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

238.08 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

56616-98-9 | |

| Record name | 5-bromo-3-methyl-1-phenyl-1H-1,2,4-triazole | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(3-acetylphenyl)-4-[(7-methoxy-2-methyl-4-oxo-4H-chromen-3-yl)oxy]benzamide](/img/structure/B2892705.png)

![1-{4-[(4-bromobenzoyl)amino]phenyl}-N-cyclopropyl-2-oxo-1,2-dihydropyridine-3-carboxamide](/img/structure/B2892708.png)

![2-{5-(Benzyloxy)-2,4-dichloro[(4-methylphenyl)sulfonyl]anilino}acetic acid](/img/structure/B2892716.png)

![2-Propan-2-yl-2,6-diazaspiro[3.3]heptane;hydrochloride](/img/structure/B2892718.png)